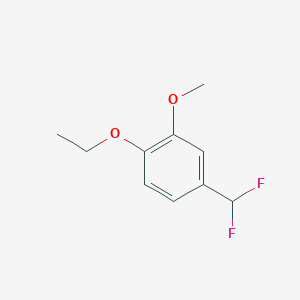
4-(2,6-Difluorophenyl)oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Difluorophenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinediones. This compound is characterized by the presence of a difluorophenyl group attached to the oxazolidine-2,5-dione ring. Oxazolidinediones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluorophenyl)oxazolidine-2,5-dione can be achieved through a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by base-catalyzed cyclization. This method utilizes atmospheric carbon dioxide and readily available substrates under mild and transition-metal-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6-Difluorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine compounds.
Substitution: The difluorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various substituted oxazolidinediones, which can have different biological and chemical properties depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme mechanisms.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(2,6-Difluorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anticonvulsant activity, by modulating neurotransmitter levels in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Phenyl-oxazolidin-2,4-dione
- 5,5-Diphenylimidazolidin-2,4-dione
- 3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione
Comparison
4-(2,6-Difluorophenyl)oxazolidine-2,5-dione is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C9H5F2NO3 |
|---|---|
Molekulargewicht |
213.14 g/mol |
IUPAC-Name |
4-(2,6-difluorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H5F2NO3/c10-4-2-1-3-5(11)6(4)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
InChI-Schlüssel |
CJRZQZGKKBOSQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C2C(=O)OC(=O)N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)
![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)


![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)


![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)



